

Unveiling the Spectroscopic Signature of Mappiodoside A: A Technical Guide

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Compound of Interest

Compound Name: MappiodosideA

Cat. No.: B15242892

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Shanghai, China - In 2014, a team of researchers from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, successfully isolated and characterized a novel terpenoid indole alkaloid, Mappiodoside A, from the stems of Mappianthus iodoides. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols that were instrumental in the elucidation of its complex structure, targeting researchers, scientists, and professionals in the field of drug development.

Mappiodoside A, a colorless amorphous powder, was identified through extensive spectroscopic analysis. The compound's molecular formula was established as $C_{28}H_{38}N_2O_{11}$ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, which showed a protonated molecular ion $[M+H]^+$ at m/z 579.2551 (calculated for $C_{28}H_{39}N_2O_{11}$, 579.2554).

Spectroscopic Data Summary

The structural framework of Mappiodoside A was meticulously pieced together using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained for Mappiodoside A.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.60	d	11.5
5 α	2.18	m	
5 β	1.85	m	
6 α	2.05	m	
6 β	1.95	m	
9	7.45	d	7.5
10	7.08	t	7.5
11	7.17	t	7.5
12	7.32	d	7.5
14 α	3.15	m	
14 β	2.95	m	
15	2.80	m	
16	5.35	s	
17	1.75	s	
19	5.75	q	7.0
20	1.70	d	7.0
21	4.15	d	12.0
OCH ₃	3.75	s	8.0
1'	4.85	d	
2'	3.50	m	
3'	3.65	m	
4'	3.45	m	
5'	3.70	m	

6'a	3.90	dd	12.0, 2.0
6'b	3.70	m	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CD_3OD)

Position	δC (ppm)	Position	δC (ppm)
2	100.2	16	110.5
3	60.8	17	13.5
5	33.1	18	118.2
6	22.5	19	130.1
7	175.4	20	125.8
8	138.2	21	55.4
9	122.1	OCH_3	51.7
10	120.3	1'	100.1
11	128.4	2'	75.2
12	112.0	3'	78.1
13	145.9	4'	71.7
14	30.2	5'	78.0
15	48.9	6'	62.9

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Data
HRESIMS	m/z 579.2551 $[\text{M}+\text{H}]^+$ (calcd. for $\text{C}_{28}\text{H}_{39}\text{N}_2\text{O}_{11}$, 579.2554)
IR (KBr)	ν_{max} 3420, 2925, 1730, 1620, 1460, 1230, 1075 cm^{-1}

Experimental Protocols

The isolation and purification of Mappiodoside A involved a multi-step process, as outlined below. The structural elucidation was subsequently carried out using a suite of modern spectroscopic techniques.

Extraction and Isolation

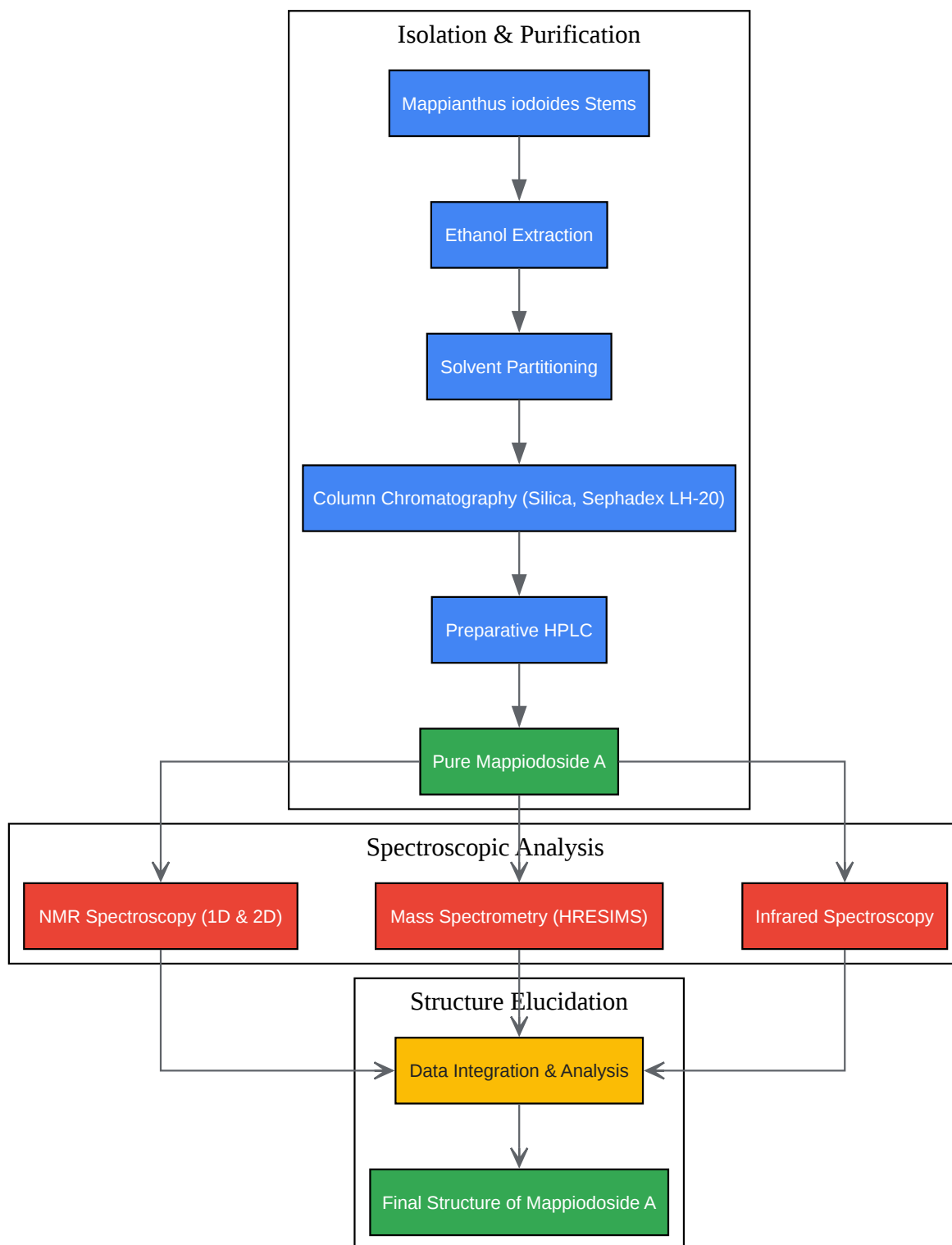
The air-dried and powdered stems of *Mappianthus iodoides* (5.0 kg) were subjected to extraction with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in polar compounds, was subjected to column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to afford pure Mappiodoside A.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD_3OD : δH 3.31, δC 49.0).
- **Mass Spectrometry:** High-resolution mass spectra were obtained on an Agilent 6210 TOF LC/MS instrument using electrospray ionization (ESI).
- **Infrared Spectroscopy:** The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Workflow for Spectroscopic Analysis of Mappiodoside A

The logical flow of the spectroscopic analysis process, from sample preparation to final structure determination, is visualized in the following diagram.



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